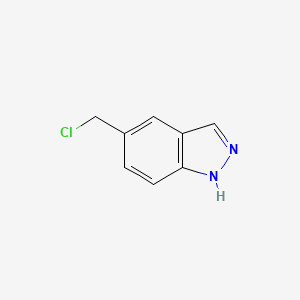

5-(Chloromethyl)-1H-indazole

Beschreibung

5-(Chloromethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a chloromethyl (-CH2Cl) group at the 5-position. Indazole derivatives are characterized by a fused benzene and pyrazole ring system, which confers significant chemical versatility and biological relevance. The chloromethyl group introduces enhanced reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINWBKTYJNPQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1H-indazole typically involves the chloromethylation of 1H-indazole. This can be achieved through the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-1H-indazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 1H-indazole.

Oxidation Reactions: Products include 5-formyl-1H-indazole and 5-carboxy-1H-indazole.

Reduction Reactions: The major product is 5-methyl-1H-indazole.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of kinase inhibitors.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1H-indazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Halogen Type : Bromine in 5-(Bromomethyl)-1H-indazole increases molecular weight compared to the chloro analog but may reduce electrophilicity due to lower electronegativity .

- Functional Groups : Hydroxyl (e.g., 6-Chloro-5-hydroxy-1H-indazole) and methoxy groups introduce hydrogen bonding or steric effects, altering solubility and receptor interactions .

Biologische Aktivität

5-(Chloromethyl)-1H-indazole is an organic compound belonging to the indazole family, characterized by a chloromethyl group attached to the indazole core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of indazole compounds can effectively inhibit the growth of various microbial strains. For example, a study on related indazole derivatives demonstrated their efficacy against Candida species, which are common pathogens associated with infections in humans . The chloromethyl group enhances the compound's ability to interact with microbial targets, potentially leading to improved antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound is under investigation, particularly its role as a kinase inhibitor. Kinases are critical in cell signaling pathways that regulate cell growth and proliferation. Preliminary molecular docking studies suggest that compounds related to this compound show strong binding affinities for MAPK1, a kinase involved in cancer progression . This suggests that modifications of this compound could lead to novel anticancer agents.

The mechanism of action for this compound involves covalent bonding with nucleophilic sites on proteins and enzymes. This reactivity can inhibit enzyme functions or modify protein activities, making it a valuable scaffold for drug development aimed at enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves chloromethylation of 1H-indazole using formaldehyde and hydrochloric acid under reflux conditions. This method allows for the production of high-purity compounds suitable for biological testing.

Table of Biological Activities

| Activity Type | Target Organism/Pathway | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans | Effective | |

| Anticancer | MAPK1 | Strong affinity | |

| Enzyme Inhibition | Various enzymes | Potentially effective |

Case Studies

- Antifungal Activity : A study evaluated a series of indazole derivatives against Candida strains, revealing that certain modifications led to enhanced antifungal properties, particularly against resistant strains .

- Kinase Inhibition : Molecular docking studies have indicated that derivatives of this compound could serve as effective inhibitors for MAPK1, suggesting a pathway for developing new cancer therapeutics .

Q & A

Q. What are the common synthetic routes for preparing 5-(chloromethyl)-1H-indazole, and how can intermediates be characterized?

A typical synthesis involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, a related indazole derivative (5-amino-3-(3,4-dichlorophenyl)-1H-indazole) was synthesized via acid chloride formation, acylation, and nitro group reduction using hydrazine hydrate and Raney nickel . Characterization of intermediates and final products requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity.

Q. How can researchers assess the reactivity of the chloromethyl group in this compound for functionalization?

The chloromethyl group is highly reactive toward nucleophilic substitution. Researchers often substitute it with amines (e.g., piperazine) or thiols under mild basic conditions. For instance, Mannich base reactions with piperazine derivatives have been used to generate 3-(piperazin-1-yl)methyl)-1H-indazole, a precursor for oxadiazole-containing analogs . Reaction progress can be monitored via TLC or HPLC, with optimized conditions (e.g., solvent, temperature) to minimize side reactions.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound derivatives?

Antimicrobial and anticancer activities are commonly screened. Derivatives with oxadiazole or thiazole moieties (e.g., 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-(piperazin-1-yl)methyl)-1H-indazole) are tested against bacterial/fungal strains (e.g., S. aureus, C. albicans) using disk diffusion or microdilution assays. Anticancer potential is assessed via MTT or SRB assays on cancer cell lines, with tubulin inhibition as a mechanistic focus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

SAR studies highlight the importance of substituents at the indazole N1 and C3 positions. For example, 3-((piperazin-1-yl)methyl) substitutions improve solubility and binding to targets like microtubules or kinases. Electron-withdrawing groups (e.g., chloro, trifluoromethyl) at C5 enhance stability and receptor affinity. Computational docking (e.g., MOE software) can predict interactions with targets like 5-HT4 receptors or tubulin .

Q. What challenges arise in scaling up the synthesis of this compound derivatives, and how can they be mitigated?

Large-scale synthesis faces issues like exothermic reactions during Friedel-Crafts acylation and purification of hygroscopic intermediates. A scalable process for a related oxadiazole-indazole compound involved controlled reagent addition, solvent optimization (e.g., iPrOH for cyclization), and crystallization under inert atmospheres . Process analytical technology (PAT) ensures batch consistency.

Q. How can conflicting data on the biological activity of this compound analogs be resolved?

Contradictory results (e.g., variable IC50 values across studies) may stem from differences in assay conditions (e.g., cell line specificity, serum concentration). Meta-analysis of published data (e.g., tubulin inhibition vs. kinase targeting) and orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy models) can clarify mechanisms. For example, indazole derivatives showing dual activity as 5-HT4 ligands and microtubule inhibitors require target-specific knockdown studies .

Q. What computational strategies are effective in optimizing this compound derivatives for CNS penetration?

Molecular dynamics simulations and QSAR models can predict blood-brain barrier (BBB) permeability. Key parameters include logP (optimal range: 2–4), polar surface area (<90 Ų), and hydrogen-bonding capacity. Derivatives with fluorophenyl or methoxypropyl groups (e.g., 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole) show improved CNS bioavailability in Alzheimer’s models .

Methodological Considerations

- Synthetic Optimization : Use polyphosphoric acid (PPA) for cyclization steps to enhance reaction efficiency .

- Analytical Validation : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Include positive controls (e.g., vincristine for microtubule inhibition) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.